Product packaging for Guanidinopropylsuccinic acid(Cat. No.:CAS No. 77482-45-2)

Guanidinopropylsuccinic acid

Cat. No.: B1211275
CAS No.: 77482-45-2
M. Wt: 217.22 g/mol
InChI Key: OXURYBANZVUSFY-UHFFFAOYSA-N
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Description

Contextualization of Carboxypeptidases in Biological Systems

Carboxypeptidases are a class of protease enzymes that catalyze the cleavage of a peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. wikipedia.org This action releases the final amino acid in the polypeptide chain. bionity.com These enzymes are ubiquitous in humans, animals, and plants, where they perform a wide array of physiological functions. wikipedia.orgbionity.com

Initially, carboxypeptidases were primarily studied for their role in the digestion of food, such as the pancreatic carboxypeptidases A1, A2, and B. wikipedia.orgbionity.com However, the majority of known carboxypeptidases are not involved in breaking down substances (catabolism) but rather in crucial biosynthetic and regulatory processes. bionity.com Their functions are diverse and vital, including:

Protein Maturation: They are essential for the post-translational modification and maturation of proteins. wikipedia.orgnih.gov For instance, the biosynthesis of neuroendocrine peptides like insulin (B600854) requires the action of a carboxypeptidase. wikipedia.orgbionity.com

Biological Regulation: Carboxypeptidases are involved in regulating fundamental biological processes such as blood clotting, the production of growth factors, wound healing, and reproduction. wikipedia.orgbionity.com

Cellular Function: Some carboxypeptidases modify proteins like tubulin, which in turn alters the properties of microtubules, essential components of the cellular cytoskeleton. nih.gov

Carboxypeptidases are broadly classified based on the mechanism of their active site or their substrate preference. bionity.com

Classification TypeCategoriesDescription
Active Site Mechanism Metallo-carboxypeptidasesUtilize a metal ion, commonly zinc (Zn2+), in their active site for catalysis. bionity.comtaylorandfrancis.com
Serine CarboxypeptidasesEmploy a serine residue in the active site. bionity.com
Cysteine CarboxypeptidasesUse a cysteine residue in their active site. bionity.com
Substrate Preference Carboxypeptidase AShow a preference for cleaving amino acids with aromatic or branched hydrocarbon side chains. wikipedia.orgbionity.com
Carboxypeptidase BPreferentially cleave positively charged (basic) amino acids, such as arginine and lysine (B10760008). wikipedia.orgbionity.com

The dysfunction or alteration of carboxypeptidase activity has been linked to various diseases, including obesity, neurodegeneration, and epilepsy, highlighting their physiological importance. nih.gov

Historical Perspective on Guanidinopropylsuccinic Acid Discovery and Initial Characterization

This compound was identified and characterized as a potent inhibitor of certain carboxypeptidases, particularly those with a preference for basic amino acids (carboxypeptidase B-like activity). Research articles from the mid-1980s document its use as a specific inhibitor to study these enzymes, indicating its discovery and initial application during this period.

In 1984, a study on enkephalin convertase, a carboxypeptidase B-like enzyme involved in processing neuropeptide precursors, identified this compound as a potent inhibitor. nih.gov This research demonstrated that this compound, along with similar compounds, inhibited the binding of a radiolabeled inhibitor, [3H]guanidinoethylmercaptosuccinic acid, to the enzyme. nih.govresearchgate.net The inhibition constants (Ki) for this compound were found to be similar to its Ki against the enzyme's catalytic activity, confirming its role as a direct inhibitor. nih.govresearchgate.net

Further studies in the 1980s solidified its status as a key research tool. For example, research on carboxypeptidase B-like activity in the secretory granules of the rat pituitary gland used this compound as a characteristic inhibitor to probe the enzyme's function in prohormone processing. nih.gov Similarly, a 1987 study on an islet carboxypeptidase B in anglerfish, involved in the processing of proinsulin and prosomatostatin-II, characterized this compound as a competitive inhibitor with a low nanomolar inhibition constant. nih.gov

The following table summarizes the inhibition data from early characterization studies:

Enzyme StudiedSourceSubstrate Analog InhibitorsKi Value (nM)
Islet Carboxypeptidase BAnglerfishThis compound21
Guanidinoethylmercaptosuccinic acid23
Aminopropylmercaptosuccinic acid230
Enkephalin ConvertaseBovine Pituitary, Adrenal Medulla, BrainThis compound8-9
Guanidinoethylmercaptosuccinic acid8-9

Data sourced from multiple studies. nih.govacs.org

These early investigations established this compound as a powerful and specific inhibitor, paving the way for its use in elucidating the roles of carboxypeptidase B-like enzymes in various biological systems.

Significance of this compound as a Biochemical Probe

The ability of this compound to selectively and potently inhibit specific enzymes makes it an invaluable biochemical probe. ontosight.ai A biochemical probe is a molecule used to study and identify proteins and other biomolecules based on its specific binding or activity. rsc.orgnih.govtocris.comnih.govchemrxiv.org this compound fits this description perfectly due to its targeted action on metallocarboxypeptidases. nih.gov

Its significance stems from several key characteristics:

Potency and Specificity: this compound exhibits potent inhibition, with Ki values often in the low nanomolar range for enzymes like enkephalin convertase (also known as carboxypeptidase E) and carboxypeptidase N. nih.govacs.org Its structure, featuring a guanidinium (B1211019) group, mimics the side chain of basic amino acids like arginine, allowing it to bind tightly to the active site of carboxypeptidase B-like enzymes. wikipedia.orgbionity.com This specificity allows researchers to distinguish the activity of these enzymes from other proteases.

Mechanism of Action: As a competitive inhibitor, it directly competes with the natural substrate for binding to the enzyme's active site. nih.gov This well-defined mechanism allows for clear interpretation of experimental results when studying enzyme kinetics and function.

Elucidating Biological Pathways: By using this compound to block the activity of a specific carboxypeptidase, researchers can investigate the downstream consequences and thereby determine the enzyme's role in complex biological pathways. It has been instrumental in studying the post-translational processing of peptide hormones and neuropeptides, such as enkephalins, insulin, and vasopressin, from their larger prohormone precursors. nih.govnih.gov For instance, its ability to block the inactivation of the complement component C3a in macrophage cultures helped to identify the presence of a specific carboxypeptidase in that system. researcher.lifeaai.org

The use of this compound as a biochemical probe has been crucial for the selective labeling and characterization of carboxypeptidases in crude tissue homogenates, facilitating a deeper understanding of their distribution and function without the need for extensive purification. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3O4 B1211275 Guanidinopropylsuccinic acid CAS No. 77482-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77482-45-2

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[3-(diaminomethylideneamino)propyl]butanedioic acid

InChI

InChI=1S/C8H15N3O4/c9-8(10)11-3-1-2-5(7(14)15)4-6(12)13/h5H,1-4H2,(H,12,13)(H,14,15)(H4,9,10,11)

InChI Key

OXURYBANZVUSFY-UHFFFAOYSA-N

SMILES

C(CC(CC(=O)O)C(=O)O)CN=C(N)N

Canonical SMILES

C(CC(CC(=O)O)C(=O)O)CN=C(N)N

Synonyms

GPSA
guanidinopropylsuccinic acid

Origin of Product

United States

Molecular and Structural Aspects of Guanidinopropylsuccinic Acid As an Enzyme Ligand

Chemical Analogy and Structural Basis for Enzyme Interaction

The efficacy of Guanidinopropylsuccinic acid as an enzyme ligand is rooted in its structural mimicry of natural substrates and its possession of key chemical functionalities that engage with the enzyme's active site.

Guanidinium (B1211019) Moiety in Enzyme Recognition

The guanidinium group, a key feature of the amino acid arginine, is a powerful determinant in molecular recognition by proteins. This positively charged, planar moiety can form multiple hydrogen bonds and strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate (B1630785), which are often found in the active sites of enzymes. In the context of carboxypeptidase B-like enzymes, which show a preference for cleaving C-terminal basic amino acids like arginine and lysine (B10760008), the guanidinium group of this compound serves as a potent recognition element. nih.gov It is designed to fit into the S1' specificity pocket of these enzymes, which is specifically adapted to bind basic side chains. This interaction is a primary driver for the affinity of the inhibitor for its target enzyme.

Dicarboxylic Acid Functionality in Active Site Engagement

This compound is also a dicarboxylic acid, a feature that is crucial for its inhibitory mechanism against zinc metallopeptidases like carboxypeptidases. The active site of these enzymes contains a catalytic zinc ion (Zn²⁺) that is essential for the hydrolysis of the peptide bond. The dicarboxylic acid portion of the inhibitor is thought to interact with this zinc ion, as well as with other active site residues, thereby preventing the binding and processing of the natural substrate. nih.govlaskerfoundation.org This dual interaction, involving both the guanidinium group and the dicarboxylate moiety, contributes to the high-affinity binding and potent inhibition observed with this class of compounds.

Structure-Activity Relationship (SAR) of this compound and Analogues

The systematic study of how structural modifications affect the biological activity of a compound is known as structure-activity relationship (SAR) analysis. While detailed SAR studies on a wide range of this compound analogues are not extensively available in the public domain, valuable insights can be gleaned from comparative analyses with structurally similar inhibitors.

Comparative Analysis with Guanidinoethylmercaptosuccinic Acid (GEMSA)

Guanidinoethylmercaptosuccinic acid (GEMSA) is a closely related and well-studied inhibitor of enkephalin convertase, a carboxypeptidase B-like enzyme. Both this compound and GEMSA are potent, active site-directed inhibitors of this enzyme. alljournals.cn A key structural difference between the two is the linker connecting the guanidinium group to the succinic acid core: this compound has a propyl chain, while GEMSA has an ethylmercapto group.

Studies have shown that both this compound and GEMSA are potent inhibitors of enkephalin convertase, exhibiting Ki values in the nanomolar range. sigmaaldrich.com In one study, both compounds were found to be potent inhibitors of all three forms of the enzyme with Ki values of 8-9 nM, suggesting they inhibit with equal potency. alljournals.cnacs.org This indicates that the precise nature of the linker (propyl vs. ethylmercapto) may not be a critical determinant of potency for this particular enzyme, as long as it appropriately positions the key binding moieties (guanidinium and dicarboxylate) within the active site.

Table 1: Comparison of this compound and GEMSA

FeatureThis compoundGuanidinoethylmercaptosuccinic Acid (GEMSA)
Guanidinium Linker PropylEthylmercapto
Target Enzyme Carboxypeptidase B-like enzymes (e.g., enkephalin convertase)Carboxypeptidase B-like enzymes (e.g., enkephalin convertase)
Reported Ki (Enkephalin Convertase) Potent inhibitor nih.gov8.8 nM sigmaaldrich.com
Comparative Potency Similar to GEMSA alljournals.cnacs.orgSimilar to this compound alljournals.cnacs.org

Data is compiled from available research findings. nih.govalljournals.cnsigmaaldrich.comacs.org

Identification of Key Structural Determinants for Potency and Selectivity

Based on the structures of this compound and related inhibitors, several key determinants for potency and selectivity can be inferred:

The Guanidinium Group: As discussed, this is a primary determinant for affinity and selectivity towards carboxypeptidases that recognize basic residues.

The Dicarboxylate Moiety: The presence and spacing of the two carboxyl groups are critical for coordinating with the active site zinc ion and interacting with other key residues.

The Stereochemistry of the Succinic Acid Core: The stereochemical configuration at the chiral centers of the succinic acid backbone can significantly influence the orientation of the inhibitor in the active site and, consequently, its inhibitory potency.

The Nature and Length of the Linker: While the comparison with GEMSA suggests some flexibility, the linker's length and composition play a role in optimizing the positioning of the terminal guanidinium group within the S1' pocket of the enzyme.

Further research involving the synthesis and evaluation of a broader range of analogues would be necessary to fully elucidate the specific structural requirements for maximizing potency and achieving selectivity for different carboxypeptidase isozymes.

Computational and Theoretical Approaches to Ligand-Enzyme Interactions

While specific computational studies focusing solely on this compound are not widely reported, molecular modeling techniques such as docking and molecular dynamics are powerful tools for understanding the interactions of similar inhibitors with their enzyme targets. nih.gov

Computational docking studies could be employed to predict the binding mode of this compound within the active site of a target carboxypeptidase. Such models would likely show the guanidinium group deeply inserted into the S1' specificity pocket, forming salt bridges and hydrogen bonds with acidic residues like aspartate or glutamate. The dicarboxylate groups would be positioned to chelate the active site zinc ion and form additional interactions with surrounding residues.

Molecular dynamics simulations could further refine this picture by providing insights into the dynamic nature of the inhibitor-enzyme complex, revealing the stability of the key interactions and any conformational changes that occur upon binding. These theoretical approaches can be invaluable for rationalizing observed SAR data and for guiding the design of new, more potent, and selective inhibitors.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its target enzyme at an atomic level. nih.govdiva-portal.org While specific, published molecular docking and MD simulation studies focused exclusively on this compound are limited, the principles of these techniques and findings from studies on structurally related guanidino-containing enzyme inhibitors allow for an informed discussion of its likely binding characteristics. researchgate.netfrontiersin.orgnih.gov

Molecular Dynamics Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-enzyme complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the enzyme. mdpi.comnih.gov An MD simulation of a this compound-enkephalin convertase complex would likely show stable hydrogen bonding networks involving the guanidinium and carboxyl groups. These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the enzyme. The conformational changes in the enzyme upon ligand binding can also be observed, providing a more complete picture of the inhibition mechanism. researchgate.net

A summary of potential interactions derived from the structural features of this compound is presented in the table below.

Functional Group of this compoundPotential Interacting Amino Acid Residues in Enzyme Active SiteType of Interaction
Guanidinium GroupAspartic Acid, Glutamic AcidSalt Bridge, Hydrogen Bond
Carboxyl GroupsSerine, Threonine, Tyrosine, Lysine, ArginineHydrogen Bond, Ionic Interaction
Propyl ChainLeucine, Isoleucine, ValineVan der Waals Interactions

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For this compound derivatives, QSAR studies would be invaluable for predicting the inhibitory potency of new analogs and for understanding the structural features that are most important for activity.

A typical QSAR study on this compound derivatives would involve the following steps:

Data Set Preparation: A series of this compound analogs would be synthesized, and their inhibitory activities (e.g., IC₅₀ or Kᵢ values) against enkephalin convertase would be determined. nih.govresearchgate.net

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Quantifying the distribution of electrons, such as partial charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model correlating the descriptors with the biological activity. The predictive power of the model would then be rigorously validated.

Based on the structure of this compound, the following descriptors would likely be significant in a QSAR model for its derivatives:

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Inhibitory Activity
Electronic Charge on the guanidinium nitrogen atomsA higher positive charge could enhance interaction with negatively charged residues.
Dipole momentInfluences the overall polarity and interaction with the enzyme's electric field.
Steric Molecular volumeThe size of the derivative must be optimal to fit within the active site.
Surface areaAffects the extent of interaction with the enzyme surface.
Hydrophobic logPModifications to the propyl chain or other parts of the molecule could alter lipophilicity, affecting cell permeability and binding.
Topological Kier flexibility index (κ)Describes the degree of molecular flexibility, which can be important for adopting the correct binding conformation.

The insights gained from such QSAR models would be instrumental in the rational design of novel this compound derivatives with improved inhibitory potency and selectivity for enkephalin convertase and potentially other related enzymes.

Mechanisms of Enzyme Inhibition by Guanidinopropylsuccinic Acid

General Principles of Carboxypeptidase Catalysis

Carboxypeptidases are a class of metalloenzymes that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. inflibnet.ac.in A key feature of many carboxypeptidases, such as carboxypeptidase A and B, is the presence of a zinc ion (Zn²⁺) within the active site, which is essential for catalytic activity. inflibnet.ac.inmdpi.com The zinc ion is typically coordinated by amino acid residues, commonly two histidines and one glutamate (B1630785), and a water molecule. inflibnet.ac.inutoronto.ca This coordination polarizes the water molecule, reducing its pKa and facilitating its deprotonation to form a highly nucleophilic hydroxide (B78521) ion. inflibnet.ac.in

The catalytic mechanism generally involves several key steps. An adjacent glutamate residue (like Glu-270 in carboxypeptidase A) acts as a general base, accepting a proton from the zinc-bound water molecule to generate the hydroxide ion. inflibnet.ac.in This nucleophile then attacks the carbonyl carbon of the substrate's scissile peptide bond. inflibnet.ac.in The resulting tetrahedral intermediate is stabilized by interactions with the zinc ion and other active site residues, such as a positively charged arginine (e.g., Arg-127). nih.govnih.gov The active site also features a hydrophobic pocket (the S1' sub-site) that accommodates the C-terminal amino acid side chain of the substrate, providing specificity. wikipedia.org For instance, carboxypeptidase B shows a preference for basic C-terminal residues like arginine and lysine (B10760008). researchgate.net Finally, the peptide bond is cleaved, and the products are released from the active site.

Specific Inhibitory Mechanisms of Guanidinopropylsuccinic Acid

This compound is a potent inhibitor of specific carboxypeptidases, particularly those with a preference for basic amino acids, such as enkephalin convertase (a carboxypeptidase B-like enzyme). nih.govnih.gov Its structure as a dicarboxylic acid analog of arginine allows it to effectively target the active site of these enzymes. nih.gov

Kinetic analyses have demonstrated that this compound acts as a pure competitive inhibitor of certain carboxypeptidases. nih.gov Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds reversibly to the active site of the enzyme. wikipedia.org This binding event prevents the natural substrate from accessing the active site. wikipedia.org

In this mechanism, the inhibitor and the substrate are in direct competition for the same binding site. youtube.com Consequently, the inhibition can be overcome by sufficiently high concentrations of the substrate. wikipedia.org From a kinetic perspective, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ), which reflects a lower affinity of the enzyme for the substrate in the presence of the inhibitor. However, the maximum reaction velocity (Vₘₐₓ) remains unchanged, as at saturating substrate concentrations, the effect of the inhibitor is negated. wikipedia.orgnih.gov

The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which is the dissociation constant for the enzyme-inhibitor complex. A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus more potent inhibition. This compound has been shown to be a highly effective derivative, with a Kᵢ value in the nanomolar range for enkephalin convertase. nih.gov

Table 1: Inhibition Constant for this compound This interactive table provides kinetic data for the inhibition of enkephalin convertase.

Inhibitor Enzyme Kᵢ (nM) Type of Inhibition

The potent inhibitory effect of this compound is rooted in its specific, high-affinity interactions within the enzyme's active site. As an analog of arginine, its structure is tailored to bind to carboxypeptidases that recognize C-terminal basic amino acids. nih.gov The positively charged guanidinium (B1211019) group on the inhibitor mimics the side chain of an arginine residue, allowing it to form strong ionic interactions with a negatively charged residue (typically an aspartate) in the S1' specificity pocket of the enzyme. researcher.life

The dicarboxylic acid portion of the molecule is crucial for its interaction with the catalytic machinery. It is proposed that one or both of the carboxylate groups coordinate directly with the active site zinc ion. mdpi.comnih.gov This chelation of the zinc ion is a common feature among potent carboxypeptidase inhibitors and serves to block the metal's catalytic function, primarily by displacing the catalytically essential water molecule. utoronto.ca

The inhibitory action of this compound is critically dependent on the presence of the metal ion in the enzyme's active site, a hallmark of its mechanism against zinc metallocarboxypeptidases. nih.gov The inhibition of pituitary granule carboxypeptidase activities by this compound, among other compounds, demonstrates the metal ion dependence of these enzymes. nih.gov Metal chelating agents like EDTA also inhibit these enzymes, confirming the essential role of the metal cofactor. nih.gov

Carboxypeptidase A, a prototypical zinc metalloenzyme, requires the zinc ion to act as a Lewis acid catalyst, activating a coordinated water molecule for nucleophilic attack. inflibnet.ac.inmdpi.com this compound disrupts this process by directly interacting with the catalytic zinc ion. nih.gov One of the inhibitor's carboxylate groups binds to the zinc, displacing the water molecule that is essential for initiating the hydrolysis reaction. utoronto.ca By occupying this coordination site, the inhibitor renders the enzyme catalytically inert. mdpi.com

Furthermore, the binding of an inhibitory zinc ion has been studied in carboxypeptidase A, where a second zinc ion can bind to Glu-270, the residue responsible for acting as the general base. proteopedia.orgnih.gov This suggests that the active site has a high affinity for metal-coordinating ligands. This compound exploits this feature by using its carboxylate groups to engage the catalytic zinc, effectively acting as a "suicide" substrate analog that binds tightly but cannot be processed, thus causing potent and specific inhibition. du.ac.in The inactivation of C3a in macrophage cultures is completely blocked by specific carboxypeptidase inhibitors like this compound, further highlighting its role as an effective inhibitor of zinc-dependent carboxypeptidases. researcher.life

Biological Targets and Physiological Roles of Guanidinopropylsuccinic Acid Inhibition

Enkephalin Convertase (Carboxypeptidase E / Carboxypeptidase H)

Guanidinopropylsuccinic acid's principal biological target is enkephalin convertase, an enzyme also known by the names Carboxypeptidase E (CPE) and Carboxypeptidase H (CPH). This exopeptidase plays a crucial role in the final steps of producing active peptide hormones and neuropeptides from their inactive precursors. wikipedia.orgwikipedia.orgoup.com It functions by cleaving basic amino acid residues, specifically arginine or lysine (B10760008), from the C-terminus of peptide intermediates. wikipedia.orgwikipedia.orgoup.com This action typically follows the initial cleavage of the larger prohormone by other enzymes known as prohormone convertases. oup.com

The inhibitory potency of compounds related to this compound, such as Guanidinoethylmercaptosuccinic acid (GEMSA), highlights the specific interaction with the enzyme's active site. For instance, GEMSA exhibits a high affinity for enkephalin convertase, with studies reporting a dissociation constant (KD) of approximately 6 nM. nih.gov The inhibitory constants (Ki) of this compound and similar inhibitors against enkephalin convertase activity are in a comparable nanomolar range, underscoring their effectiveness as specific inhibitors. nih.govoup.com

Table 1: Inhibitors of Enkephalin Convertase and their Properties

Inhibitor Target Enzyme Reported Affinity (KD/Ki) Reference
Guanidinoethylmercaptosuccinic acid (GEMSA) Enkephalin Convertase ~6 nM (KD) nih.gov
This compound Enkephalin Convertase Potent inhibitor nih.gov

Role in Neuropeptide and Hormone Biosynthesis

The inhibition of enkephalin convertase by this compound has profound implications for the biosynthesis of a wide array of neuropeptides and hormones. By blocking the final maturation step, it allows researchers to study the physiological roles of these signaling molecules and the consequences of their unprocessed accumulation.

Enkephalins are endogenous opioid pentapeptides that play a significant role in pain modulation and emotional regulation. iaea.org They are derived from the precursor protein, proenkephalin. iaea.org The maturation of proenkephalin into the active enkephalins, Met-enkephalin and Leu-enkephalin, requires the sequential action of prohormone convertases and, critically, Carboxypeptidase E. iaea.org CPE removes the C-terminal basic residues from enkephalin precursors to generate the final, active peptides. wikipedia.org Therefore, the inhibition of CPE by this compound would lead to an accumulation of these inactive, C-terminally extended enkephalin precursors and a deficit in mature enkephalins.

Pro-opiomelanocortin (POMC) is a large precursor protein that is processed into multiple bioactive peptides with diverse functions, including adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-endorphin. nih.govnih.gov The processing of POMC is tissue-specific and involves several enzymes, including Carboxypeptidase E. nih.gov For instance, in the generation of α-MSH, after initial cleavage of ACTH, CPE is required to remove C-terminal basic residues before the final amidation step. nih.gov Consequently, inhibition of CPE can disrupt the production of mature POMC-derived peptides, affecting processes such as stress response, energy homeostasis, and pigmentation. nih.gov

The role of Carboxypeptidase E extends to the maturation of numerous other critical peptide hormones:

Vasopressin: This neurohormone, crucial for regulating water balance and blood pressure, is synthesized from the precursor preprovasopressin. researchgate.net The final step in its maturation from its intermediate form requires the removal of a C-terminal basic residue by an enzyme like CPE.

Atrial Natriuretic Factor (ANF): ANF is a cardiac hormone involved in regulating blood pressure and volume. nih.gov Autoradiographic studies using a radiolabeled inhibitor of enkephalin convertase have shown localization of the enzyme in the atria of the heart, suggesting its involvement in the processing of pro-ANF. wikipedia.orgjohnshopkins.edu Other carboxypeptidases may also be involved in its cleavage. frontiersin.org

Proinsulin: The precursor to insulin (B600854), proinsulin, undergoes cleavage to remove the C-peptide and generate the active hormone. oup.com Carboxypeptidase E is the primary enzyme responsible for removing the C-terminal basic residues from the insulin intermediates. oup.com In fact, mice lacking a functional CPE gene exhibit elevated levels of proinsulin, highlighting the enzyme's critical role in insulin biosynthesis. oup.com

Tissue and Subcellular Distribution of Enkephalin Convertase Activity

The widespread yet specific distribution of enkephalin convertase throughout the central nervous system underscores its importance in regulating a multitude of physiological functions.

Immunocytochemical and in situ hybridization studies have provided a detailed map of Carboxypeptidase E distribution in the rat brain. The enzyme is found in both soluble and membrane-associated forms within secretory granules of neurons. wikipedia.org

High concentrations of CPE are observed in regions known for their significant neuroendocrine and peptidergic activity:

Hypothalamus: The supraoptic and paraventricular nuclei, which are involved in the synthesis of vasopressin and oxytocin, show high levels of CPE. The median eminence, a key site for the release of hypothalamic hormones, also exhibits high concentrations.

Pituitary Gland: All three lobes of the pituitary gland contain enkephalin convertase, with the highest levels detected in the intermediate lobe. nih.govwikipedia.org This localization is consistent with its role in processing POMC and other pituitary hormones.

Amygdala: This brain region, crucial for emotional processing, shows significant CPE expression, particularly in the basolateral amygdala.

Hippocampus: High levels of CPE mRNA are found in the pyramidal cells of the hippocampus, a region vital for learning and memory.

Brainstem: The nucleus of the tractus solitarius, a key relay center for sensory information, shows intermediate levels of CPE mRNA.

Spinal Cord: Enkephalin convertase has been localized in the spinal cord, consistent with its role in processing enkephalins involved in pain modulation. johnshopkins.edu

Table 2: Relative Distribution of Carboxypeptidase E (CPE) mRNA in Rat Brain Regions

Brain Region Level of CPE mRNA Reference
Hippocampus (Pyramidal Cells) High
Pituitary (Anterior and Intermediate Lobes) High
Hypothalamus (Supraoptic and Paraventricular Nuclei) High
Amygdala (Basolateral) High
Thalamus Intermediate
Cerebellar Cortex Intermediate
Brainstem (Nucleus of the Tractus Solitarius) Intermediate
Spinal Cord Present johnshopkins.edu
Peripheral Endocrine Tissues (Adrenal Medulla, Pancreatic Islets, Heart Atria/Ventricles, Gastrointestinal Tract)

This compound and its analogs target Carboxypeptidase E (CPE), an enzyme vital to the function of various peripheral endocrine and neuroendocrine tissues. wikipedia.orgnih.gov CPE is prominently localized in the adrenal gland, endocrine pancreas, pituitary, and brain. wikipedia.orgnih.gov In these tissues, its primary role is the enzymatic processing of prohormones and neuropeptides. wikipedia.org

In the pancreatic islets, CPE is essential for the biosynthesis of insulin by cleaving basic C-terminal amino acid residues from proinsulin. wikipedia.org Similarly, within the chromaffin cells of the adrenal medulla, CPE is involved in the maturation of enkephalins. wikipedia.orgnih.gov The enzyme's presence has also been identified in the heart and the gastrointestinal tract, where it participates in the processing of various peptide hormones and neuropeptides that regulate cardiovascular and digestive functions. wikipedia.orgnih.gov The acidic optimal pH of CPE is consistent with its function within the acidic environments of secretory pathways in these endocrine cells. oup.com The use of radiolabeled inhibitors, such as [3H]guanidinoethylmercaptosuccinic acid, has been instrumental in visualizing the selective distribution of CPE in these enkephalin-rich regions, confirming its association with hormone and neuropeptide synthesis pathways. nih.gov

Secretory Granule Localization and Axonal Transport Implications

Carboxypeptidase E (CPE) is found in both a soluble and a membrane-associated form within the secretory pathways of neuroendocrine cells. wikipedia.org Its localization is primarily within secretory granules, where it travels along with its peptide substrates and products. wikipedia.orgbiorxiv.org CPE is synthesized as a precursor, proCPE, which is transported from the endoplasmic reticulum through the Golgi complex and into immature secretory granules. nih.govoup.com

Within the trans-Golgi network (TGN) and in secretory granules, the membrane-bound form of CPE functions as a sorting receptor, directing prohormones like proinsulin and pro-opiomelanocortin into the regulated secretory pathway. nih.govoup.com This sorting function is dependent on the interaction of the C-terminal domain of CPE with lipid rafts in the granule membranes. nih.gov

Furthermore, the cytoplasmic tail of transmembrane CPE interacts with cytoskeletal proteins, including microtubule motors and actin, which is crucial for the axonal transport of secretory granules to their release sites at the cell periphery. nih.gov This interaction facilitates the movement of vesicles for exocytosis. nih.gov Consequently, inhibition or mutation of CPE not only disrupts the enzymatic processing of neuropeptides but also has significant implications for the proper trafficking, sorting, and transport of secretory vesicles, potentially affecting the regulated release of hormones and neurotransmitters. nih.govoup.com

Carboxypeptidase B and Carboxypeptidase N Inhibition

Differential Selectivity and Potency Profiles

Inhibitors designed with a guanidinopropyl side chain, such as this compound, demonstrate marked selectivity and high potency for B-type carboxypeptidases, which preferentially cleave C-terminal arginine or lysine residues. This is in contrast to their activity against A-type carboxypeptidases. The design of these inhibitors leverages the specific interaction of the guanidinium (B1211019) group with the enzyme's binding pocket, while a sulfhydryl group often coordinates with the active site zinc ion. nih.gov

Research on related compounds illustrates this differential profile. For instance, 2-mercaptomethyl-5-guanidinopentanoic acid shows extremely high potency against Carboxypeptidase B (CPB) with a Ki of 4 x 10⁻¹⁰ M, while its affinity for Carboxypeptidase A (CPA) is significantly lower, with a Ki of 1.2 x 10⁻⁵ M. nih.gov Conversely, an inhibitor designed for CPA, 2-benzyl-3-mercaptopropanoic acid, is a potent inhibitor of CPA (Ki = 1.1 x 10⁻⁸ M) but a very weak inhibitor of CPB (Ki = 1.6 x 10⁻⁴ M). nih.gov Guanidinoethylmercaptosuccinic acid is also a potent inhibitor of Carboxypeptidase N (CPN), another B-type carboxypeptidase, with a Ki in the micromolar range, although it is not entirely specific and inhibits other B-type carboxypeptidases with similar affinity. nih.gov

Inhibitor CompoundTarget EnzymeInhibition Constant (Ki)
2-Mercaptomethyl-5-guanidinopentanoic acidCarboxypeptidase B4 x 10⁻¹⁰ M
Carboxypeptidase A1.2 x 10⁻⁵ M
2-Benzyl-3-mercaptopropanoic acidCarboxypeptidase A1.1 x 10⁻⁸ M
Carboxypeptidase B1.6 x 10⁻⁴ M

Implications for Complement System Peptides (e.g., C3a, C5a, Bradykinin)

Carboxypeptidase N (CPN), a key target for guanidino-based inhibitors, is a crucial regulator of inflammation. nih.gov It functions as the primary inactivator of potent pro-inflammatory peptides in the plasma, including the anaphylatoxins C3a and C5a from the complement system, and bradykinin (B550075) from the kinin-kallikrein system. nih.govnih.gov CPN exerts its function by cleaving the C-terminal arginine residues from these peptides, which abrogates their biological activity. nih.gov

The inhibition of CPN by compounds like this compound has significant physiological implications. By blocking CPN activity, the breakdown of C3a, C5a, and bradykinin is prevented. nih.gov This leads to an accumulation and prolonged activity of these peptides, which can enhance inflammatory responses, increase vascular permeability, and mediate chemoattraction of leukocytes. nih.gov The rapid hydrolysis of C3a by CPN underscores the enzyme's critical role in controlling the complement cascade; its inhibition could therefore lead to an unchecked amplification of complement-mediated effects. nih.gov

Macrophage-Derived Monocarboxypeptidases

Inhibition and Modulation of Macrophage Enzyme Activity

Macrophages are key cells of the innate immune system that play a central role in orchestrating inflammatory responses. jci.orgnih.gov During inflammation, macrophages and other immune cells like neutrophils release a variety of proteolytic enzymes, including metalloproteases, into the extracellular environment. nih.gov These enzymes can modulate the activity of other cells and degrade extracellular matrix proteins, influencing the progression of the inflammatory reaction. nih.gov

Monocyte-derived macrophages are a significant source of pathogenic macrophages in inflamed tissues. jci.org While direct studies on the inhibition of macrophage-specific monocarboxypeptidases by this compound are limited, the known targets of this inhibitor class are highly relevant to macrophage-mediated inflammation. Carboxypeptidase N (CPN), potently inhibited by guanidino-compounds, is a major regulator of inflammatory peptides like C3a and C5a, which are powerful chemoattractants for macrophages. nih.govnih.gov Therefore, inhibition of carboxypeptidase activity within the inflammatory milieu can modulate macrophage function. By preventing the inactivation of anaphylatoxins, inhibitors can indirectly alter macrophage recruitment and activation. The modulation of such enzyme activity represents a potential mechanism for controlling the intensity and duration of inflammatory responses driven by macrophages. nih.gov

Impact on Inflammatory Peptide Processing

There is no research available to detail the impact of a compound named "this compound" on the processing of inflammatory peptides.

Table of Mentioned Compounds

Methodological Applications of Guanidinopropylsuccinic Acid in Biochemical Research

Enzyme Activity Assays Utilizing Guanidinopropylsuccinic Acid

Enzyme activity assays are fundamental to biochemical research, providing a means to quantify the rate of an enzymatic reaction and the efficacy of inhibitors. This compound is frequently employed in these assays to probe the function of carboxypeptidases.

The inhibitory properties of this compound are quantified using various assay formats, including spectrophotometric and radiometric methods. nih.gov In a typical spectrophotometric or fluorometric assay, the enzyme's activity is monitored by the cleavage of a chromogenic or fluorogenic substrate. For instance, the activity of enkephalin convertase can be measured using the substrate 5-dimethylaminonaphthalene-1-sulfonyl-Phe-Leu-Arg. researchgate.netnih.gov The rate of product formation, detected by a change in absorbance or fluorescence, is measured in the presence and absence of this compound to determine its inhibitory effect. researchgate.netnih.gov

Radiometric assays offer a highly sensitive alternative, often used for enzymes where convenient spectrophotometric substrates are unavailable. diva-portal.orgnih.gov In this context, a radiolabeled substrate, such as ¹²⁵I-[Met]enkephalin-Arg⁶, is incubated with the target carboxypeptidase. nih.gov The reaction is stopped, and the radiolabeled product (¹²⁵I-[Met]enkephalin) is separated from the unreacted substrate. nih.gov The amount of radioactivity in the product fraction is then quantified to determine the enzyme's activity. nih.gov this compound is included in these assays to block the enzymatic reaction, confirming the specificity of the cleavage and allowing for the characterization of its inhibitory potential. nih.govnih.gov

A primary application of this compound in enzyme assays is the determination of key kinetic parameters, particularly the inhibition constant (K_i). The K_i value is a measure of the inhibitor's potency; a lower K_i indicates a more potent inhibitor. nih.gov Kinetic analyses have consistently demonstrated that this compound acts as a competitive inhibitor of its target enzymes. nih.govnih.gov This means it binds to the active site of the enzyme, directly competing with the natural substrate. nih.gov

Studies have reported specific K_i values for this compound against various carboxypeptidases. It is a particularly potent inhibitor of enkephalin convertase (also known as carboxypeptidase H or E) and related enzymes. nih.govnih.gov For example, it inhibits enkephalin convertase with a K_i of 7.5 nM and anglerfish islet carboxypeptidase B with a K_i of 21 nM. nih.govnih.gov Its high affinity and selective nature make it a valuable tool for distinguishing between different types of carboxypeptidases. nih.gov

Table 1: Inhibition Constants (K_i) for this compound Against Various Carboxypeptidases This interactive table summarizes the reported K_i values, demonstrating the compound's potent and competitive inhibition.

Enzyme Target Source K_i Value (nM) Inhibition Type Reference
Enkephalin Convertase Bovine Pituitary 7.5 Competitive nih.gov
Islet Carboxypeptidase B Anglerfish Islets 21 Competitive nih.gov
Carboxypeptidase N Human Plasma ~1000 Competitive researchgate.netresearchgate.net
Carboxypeptidase B Human Pancreas ~1000 Competitive researchgate.netresearchgate.net

Radioligand Binding Studies with [3H]Guanidinoethylmercaptosuccinic Acid

Guanidinoethylmercaptosuccinic acid (GEMSA), a close structural analog of this compound, has been radiolabeled with tritium (B154650) ([³H]) to create a powerful tool for studying carboxypeptidases. nih.govsigmaaldrich.comsigmaaldrich.com [³H]GEMSA binds with high affinity and specificity to its target enzymes, allowing for their detection and localization in tissues. researchgate.netnih.gov

[³H]GEMSA is used to selectively label a carboxypeptidase B-like enzyme known as enkephalin convertase. researchgate.netjneurosci.org Binding studies using tissue homogenates show that [³H]GEMSA binds in a saturable and reversible manner with a high affinity, reflected by a dissociation constant (K_D) of approximately 6 nM. researchgate.netnih.gov The binding is highly specific, with over 95% of the total binding attributed to the target enzyme. researchgate.netnih.gov The specificity is further confirmed by competition experiments, where the binding of [³H]GEMSA is inhibited by this compound and known enzyme substrates like [Met]enkephalin-Arg. researchgate.netnih.gov This selective labeling is crucial for identifying the enzyme in complex biological samples and for purifying it from crude tissue homogenates. researchgate.netnih.gov

Autoradiography using [³H]GEMSA allows for the precise visualization of enkephalin convertase distribution within tissues. jneurosci.orgnih.govnih.govpnas.org In this technique, thin tissue sections are incubated with [³H]GEMSA, which binds to the enzyme. pnas.org The sections are then exposed to photographic film, and the radioactive decay from the tritium creates silver grains on the film, revealing the enzyme's location. nih.govpnas.org

These autoradiographic studies have produced detailed maps of enkephalin convertase in the rat brain, showing high concentrations in regions associated with peptide processing, such as the median eminence, hippocampus, hypothalamus, and the substantia gelatinosa of the spinal cord. jneurosci.orgnih.govpnas.org This distribution closely matches the localization of enkephalin-containing neurons, suggesting a selective role for the enzyme in enkephalin biosynthesis. nih.gov The technique has also been used to localize the enzyme in other tissues, including the islets of Langerhans in the pancreas and epithelial cells of the gastrointestinal tract. nih.govjohnshopkins.edu

Table 2: Autoradiographic Localization of [³H]GEMSA Binding Sites (Enkephalin Convertase) This table outlines key findings from autoradiography studies, showing the tissue and specific regions where the target enzyme is concentrated.

Tissue Region of High-Density Labeling Implied Function Reference
Rat Brain Median Eminence, Hypothalamic Magnocellular Nuclei, Hippocampus, Substantia Gelatinosa Enkephalin Biosynthesis, Neuropeptide Processing jneurosci.orgnih.govpnas.org
Rat Pancreas Islets of Langerhans Prohormone Processing nih.gov
Rat Gastrointestinal Tract Epithelial Cells of Stomach and Colon Peptide Processing johnshopkins.edu

In Vitro and Ex Vivo Models for Investigating Peptidergic Processing

This compound serves as a critical tool in in vitro and ex vivo models designed to elucidate the pathways of peptide and prohormone processing. By inhibiting specific carboxypeptidases, researchers can identify the precise enzymatic steps involved in the maturation of biologically active peptides. nih.govnih.govnih.gov

For example, in vitro studies using purified secretory granules from rat pituitary glands have demonstrated that this compound inhibits a carboxypeptidase B-like activity. nih.gov This enzyme is responsible for cleaving basic amino acid residues from the C-terminus of prohormones like pro-opiocortin and provasopressin, a crucial step in generating active hormones. nih.gov Similarly, in studies with anglerfish islet secretory granules, this compound was used to show that a carboxypeptidase B-like enzyme is required for the complete processing of proinsulin and prosomatostatin-II. nih.gov

In an ex vivo model using cultured guinea pig macrophages, this compound was shown to completely block the inactivation of the complement component C3a in the culture supernatant. nih.gov This finding indicated that the macrophages secrete a specific carboxypeptidase that removes the C-terminal arginine from C3a, thereby regulating its activity. nih.gov These examples highlight how the selective inhibitory action of this compound allows researchers to dissect complex biochemical pathways in controlled experimental systems. nih.govnih.govnih.gov

Application in Tissue Homogenates and Cell Cultures

This compound is widely utilized as a selective inhibitor of enkephalin convertase, an enzyme also known as carboxypeptidase H or E, which plays a crucial role in the post-translational processing of propeptides. oup.comjneurosci.org In studies involving crude tissue homogenates from various organs, GPSA helps in the specific labeling and characterization of this enzyme. nih.govresearchgate.net

Research on rat heart homogenates demonstrated that GPSA, along with other inhibitors, effectively inhibits the binding of [3H]guanidinoethylmercaptosuccinic acid ([3H]GEMSA), a selective ligand for enkephalin convertase. oup.com The inhibition constants (Ki) of these compounds against [3H]GEMSA binding were found to be similar to their Ki values against the enzymatic activity of enkephalin convertase, confirming the specificity of the binding. nih.govresearchgate.net These studies have been crucial in identifying the presence and properties of enkephalin convertase in tissues where its activity was not previously well-characterized. oup.com

The inhibitory properties of GPSA have been documented in homogenates from various tissues, including the brain, pituitary gland, and heart, as well as in cell cultures such as stimulated guinea pig peritoneal macrophages. oup.comnih.govoup.com In macrophage cultures, GPSA was shown to block the inactivation of C3a, a component of the complement system, by a macrophage-derived monocarboxypeptidase. oup.com This application highlights the utility of GPSA in studying the activity of specific carboxypeptidases in different cell types.

Below is a table summarizing the inhibitory constants (Ki) of this compound and related compounds against enkephalin convertase activity in tissue homogenates.

CompoundKi (nM)Tissue Source of HomogenateReference
This compound (GPSA) 3.0 - 7.5Rat Heart, Rat Brain, Bovine Pituitary oup.comjohnshopkins.edu
Guanidinoethylmercaptosuccinic acid (GEMSA)2.5 - 8.8Rat Heart, Rat Brain, Bovine Pituitary oup.comjohnshopkins.edu
2-Mercaptomethyl-3-guanidinothiopropanoic acid (MGTA)43Rat Heart oup.com
Aminopropylmercaptosuccinic acid (APMSA)550Rat Heart oup.com

This interactive table allows for sorting and filtering of the data.

Studies on Secretory Granules and Peptide Maturation Pathways

The biosynthesis of many peptide hormones and neurotransmitters involves their initial synthesis as larger, inactive propeptides, which are then processed within secretory granules to yield the mature, active peptides. nih.gov This maturation process often involves the sequential action of endoproteases and carboxypeptidases. nih.govpnas.org this compound has been a key chemical tool in dissecting these peptide maturation pathways within isolated secretory granules.

Studies on secretory granules from all three lobes of the rat pituitary gland have shown the presence of a carboxypeptidase B-like activity that is essential for the processing of prohormones like pro-opiocortin and provasopressin. pnas.orgnih.gov This enzymatic activity, which is active at the acidic pH of 5.5 found within secretory granules, is inhibited by GPSA and other zinc metallocarboxypeptidase inhibitors. nih.gov This demonstrates the metal-dependent nature of the enzyme and its classification as a thiol-metallopeptidase. nih.gov

The specific localization of enkephalin convertase to secretory granules has been confirmed through subcellular fractionation studies, where the binding of its selective ligand, [3H]GEMSA, was concentrated in the granule fraction along with the peptide products. oup.com The ability of GPSA to inhibit this binding and the enzymatic activity within these isolated granules provides direct evidence for its role in the final steps of peptide maturation. oup.comnih.gov For instance, in anglerfish islets, GPSA was shown to competitively inhibit a carboxypeptidase B-like enzyme involved in the processing of proinsulin and prosomatostatin-II within secretory granules. oup.com

The use of GPSA in these studies has been fundamental in characterizing the properties of prohormone processing enzymes and confirming their localization and function within the secretory pathway of neuroendocrine cells. jneurosci.orgoup.com

Below is a summary of research findings where this compound was used to study peptide maturation in secretory granules.

Research FindingExperimental SystemKey Role of GPSAReference(s)
Inhibition of a carboxypeptidase B-like activity involved in pro-opiocortin and provasopressin processing.Purified secretory granules from rat pituitary (anterior, intermediate, and neural lobes).Confirmed the enzyme as a zinc-metallopeptidase active in the acidic environment of the granules. pnas.orgnih.gov
Inhibition of enkephalin convertase activity and [3H]GEMSA binding.Secretory granule fraction from rat heart.Confirmed the localization of the active enzyme to secretory granules where atrial natriuretic factor (ANF) is processed. oup.com
Competitive inhibition of a carboxypeptidase B involved in proinsulin and prosomatostatin-II processing.Anglerfish islet secretory granules.Characterized the islet enzyme as being very similar to enkephalin convertase. oup.com
Used to differentiate and quantify Carboxypeptidase H (CPH) activity during its processing and activation.Hypothalamo-neurohypophysial system (supraoptic nucleus, median eminence, posterior pituitary).Helped to demonstrate that pro-CPH is processed to its active form during axonal transport in secretory granules. jneurosci.org

This interactive table allows for sorting and filtering of the data.

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy results?

  • Methodological Answer : Discrepancies may stem from metabolic inactivation or poor tissue penetration. Solutions:
  • Use microdialysis for in vivo tissue concentration monitoring.
  • Develop physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior from in vitro data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.